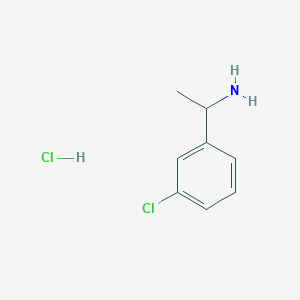

1-(3-Chlorophenyl)ethanamine, HCl

Description

BenchChem offers high-quality 1-(3-Chlorophenyl)ethanamine, HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)ethanamine, HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-chlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDXSKJUCKLUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39959-69-8 | |

| Record name | Benzenemethanamine, 3-chloro-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39959-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Guide: Physical and Chemical Properties of 1-(3-Chlorophenyl)ethanamine HCl

Introduction: A Key Building Block in Neuropharmacology

1-(3-Chlorophenyl)ethanamine hydrochloride is a primary amine of significant interest to researchers in medicinal chemistry and drug development. As a chiral synthetic building block, its structure is a key component in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. The presence of the chlorine atom on the phenyl ring significantly influences the molecule's electronic properties and its interactions with biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies.[1] This guide provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, offering a foundational resource for scientists utilizing this compound in their research.

Chemical and Physical Identity

1-(3-Chlorophenyl)ethanamine HCl is the hydrochloride salt of a substituted phenethylamine. It is most commonly available as a racemic mixture or as individual (R) and (S) enantiomers, each distinguished by a unique CAS number. Its identity is defined by the following core properties.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁Cl₂N | [2][3] |

| Molecular Weight | 192.09 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| CAS Number (Racemic) | 39959-69-8 | [3] |

| CAS Number ((R)-enantiomer) | 1167414-90-5 | [2] |

| CAS Number ((S)-enantiomer) | 1213318-20-7 | [4] |

Solubility and Handling

Proper solubility and handling protocols are critical for ensuring experimental reproducibility and safety.

Solubility Profile: As an amine hydrochloride, 1-(3-Chlorophenyl)ethanamine HCl is expected to exhibit increased solubility in aqueous and polar protic solvents compared to its free base form. While comprehensive public data is limited, the hydrochloride salt form is specifically designed to improve aqueous solubility for applications in biological assays and formulation studies.[1] For organic solvents, it is anticipated to be soluble in alcohols such as methanol and ethanol, and potentially in DMSO, while showing limited solubility in nonpolar solvents like hexanes or diethyl ether.

Storage and Handling: The compound is a stable solid but should be handled with care.

-

Storage: It is recommended to store the material in a tightly sealed container, away from moisture, at temperatures ranging from 4°C to room temperature.[2][3] An inert atmosphere is advised for long-term storage to prevent degradation.[3]

-

Safety: 1-(3-Chlorophenyl)ethanamine HCl is classified as harmful and an irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.[2]

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Chemical Synthesis: A Representative Protocol

The most common and industrially scalable method for synthesizing primary amines like 1-(3-Chlorophenyl)ethanamine is through the reductive amination of a corresponding ketone. This process involves the reaction of 3'-chloroacetophenone with an ammonia source to form an intermediate imine, which is then reduced in situ to the final amine product.

Protocol: Reductive Amination via Leuckart Reaction

This protocol is a representative method adapted from established procedures for the synthesis of α-methylbenzylamines.

Step 1: Reagent Preparation

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3'-chloroacetophenone (1 equivalent), formamide (4.5 equivalents), and a small amount of water (approx. 0.5 mL per 5g of ketone).

-

Scientist's Note: Formamide serves as both the ammonia source and a reducing agent in the Leuckart reaction. The addition of a small amount of water can catalyze the initial hydrolysis of formamide to ammonium formate, which is crucial for the reaction progress.

-

Step 2: Thermal Reaction

-

Heat the mixture in an oil bath to approximately 190-205°C with vigorous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Scientist's Note: This high-temperature step facilitates the formation of the N-formyl intermediate. The reaction is typically driven to completion by the removal of water.

-

Step 3: Hydrolysis of the Intermediate

-

After cooling the reaction mixture, add 6 M hydrochloric acid (approx. 20 mL per 1g of starting ketone) and reflux for 1-2 hours.

-

Scientist's Note: This acidic hydrolysis step removes the N-formyl protecting group to yield the primary amine hydrochloride salt.

-

Step 4: Work-up and Isolation

-

Cool the mixture and perform a liquid-liquid extraction with diethyl ether or dichloromethane to remove any unreacted starting material or non-basic byproducts.

-

The aqueous layer, containing the desired 1-(3-Chlorophenyl)ethanamine HCl, can then be basified (e.g., with NaOH) to liberate the free amine for further extraction and purification, or concentrated under reduced pressure to isolate the crude hydrochloride salt.

Step 5: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final, high-purity 1-(3-Chlorophenyl)ethanamine HCl.

Caption: Reductive Amination Workflow.

Spectroscopic Analysis (Theoretical)

While experimental spectra are not widely published, the structure of 1-(3-Chlorophenyl)ethanamine HCl allows for a confident prediction of its key spectroscopic features based on well-established principles.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the methyl, methine, aromatic, and amine protons. The hydrochloride form means the amine protons (-NH₃⁺) will be present and may exchange with solvent protons.

-

δ 1.6-1.8 ppm (Doublet, 3H): This signal corresponds to the methyl (-CH₃) protons. It will be split into a doublet by the adjacent methine proton.

-

δ 4.5-4.7 ppm (Quartet, 1H): This signal is from the methine (-CH) proton. It is significantly deshielded by the adjacent aromatic ring and nitrogen atom. It will be split into a quartet by the three protons of the methyl group.

-

δ 7.3-7.6 ppm (Multiplet, 4H): These signals arise from the four protons on the 3-chlorophenyl ring. The substitution pattern will create a complex multiplet.

-

δ 8.5-9.5 ppm (Broad Singlet, 3H): This broad signal corresponds to the three protons of the ammonium group (-NH₃⁺). The exact chemical shift and peak shape can vary significantly with solvent, concentration, and temperature due to proton exchange.[5]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the six unique carbon environments in the molecule.

-

δ ~20-25 ppm: The methyl carbon (-CH₃).

-

δ ~50-55 ppm: The methine carbon (-CH), shifted downfield by the attached nitrogen.

-

δ ~125-135 ppm: Four signals corresponding to the four C-H carbons of the aromatic ring.

-

δ ~135-137 ppm: The quaternary aromatic carbon bearing the chlorine atom (C-Cl).

-

δ ~140-142 ppm: The quaternary aromatic carbon attached to the ethylamine side chain (C-C).

Caption: Structure-Spectra Correlation.

Predicted FT-IR Spectrum

The infrared spectrum provides key information about the functional groups present. For the hydrochloride salt, the amine stretches are particularly characteristic.

-

2800-3100 cm⁻¹ (Broad, Strong): This broad and strong absorption is characteristic of the N-H stretching vibrations of the ammonium salt (-NH₃⁺).[6]

-

~3050 cm⁻¹ (Medium): Aromatic C-H stretching.

-

~2950 cm⁻¹ (Medium): Aliphatic C-H stretching from the methyl and methine groups.

-

~1600 & ~1475 cm⁻¹ (Medium-Strong): C=C stretching vibrations within the aromatic ring.

-

~1500-1550 cm⁻¹ (Medium): N-H bending vibrations of the ammonium group.

-

~1000-1100 cm⁻¹ (Strong): C-N stretching vibration.

-

~700-800 cm⁻¹ (Strong): C-Cl stretching and C-H out-of-plane bending for the meta-substituted aromatic ring.

Conclusion

1-(3-Chlorophenyl)ethanamine hydrochloride is a foundational building block for advanced pharmaceutical synthesis. Understanding its physical properties, synthetic routes, and spectral characteristics is essential for its effective use in research and development. This guide consolidates this key information to support scientists in their experimental design, characterization, and application of this versatile chemical intermediate.

References

-

Lead Sciences. 1-(3-Chlorophenyl)ethanamine, HCl. [Link]

-

MDPI. 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea. [Link]

-

University of Puget Sound. Proton and C-13 Chemical Shift Tables. [Link]

-

MySkinRecipes. (S)-1-(3-Chlorophenyl)ethanamine hydrochloride. [Link]

-

ResearchGate. Figure S15. 1 H NMR spectrum of 1-(3-Chlorophenyl)ethanone oxime (2h). [Link]

-

Arctom. CAS NO. 1167414-90-5 | (R)-1-(3-Chlorophenyl)ethanamine hydrochloride. [Link]

-

Chem-Tools. (R)-1-(3-Chlorophenyl)ethanamine hcl. [Link]

-

Tables For Organic Structure Analysis. [Link]

-

13C NMR spectroscopy • Chemical shift. [Link]

-

MDPI. N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. [Link]

-

ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry Connected. NMR shifts 1H-general. [Link]

-

H NMR Chemical Shifts (δ, ppm). [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

NIST WebBook. Ethanamine,n,n-diethyl-, hydrochloride. [Link]

-

PubMed. The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

SpectraBase. 1-(3-Chlorophenyl)ethanol. [Link]

-

SpectraBase. {1-[3-(4-Chlorophenyl)-1-adamantyl]ethyl}amine, ac derivative. [Link]

Sources

- 1. 1167414-90-5 Cas No. | (R)-1-(3-Chlorophenyl)ethanamine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 2. (R)-1-(3-Chlorophenyl)ethanamine hydrochloride | 1167414-90-5 [sigmaaldrich.com]

- 3. 1-(3-Chlorophenyl)ethanamine, HCl - Lead Sciences [lead-sciences.com]

- 4. (S)-1-(3-Chlorophenyl)ethanamine hydrochloride [myskinrecipes.com]

- 5. chemistryconnected.com [chemistryconnected.com]

- 6. Ethanamine,n,n-diethyl-, hydrochloride [webbook.nist.gov]

1-(3-Chlorophenyl)ethanamine HCl structure elucidation and confirmation

An In-depth Technical Guide to the Structure Elucidation and Confirmation of 1-(3-Chlorophenyl)ethanamine HCl

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, multi-technique approach for the unambiguous structure elucidation and confirmation of 1-(3-Chlorophenyl)ethanamine hydrochloride (HCl). This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), this guide establishes a self-validating system for structural verification, ensuring the identity, purity, and integrity of this critical chemical entity.

Introduction: The Imperative for Rigorous Structural Verification

1-(3-Chlorophenyl)ethanamine is a primary amine containing a chiral center and a metasubstituted chlorophenyl ring.[1][2] Its hydrochloride salt is a common form for handling and formulation.[3][4] The precise arrangement of these functionalities is paramount, as even minor structural variations, such as positional isomerism of the chlorine atom, can drastically alter the molecule's physicochemical properties and biological activity. In drug development and chemical synthesis, absolute confirmation of the intended structure is a foundational requirement for regulatory compliance, reproducibility of research, and ensuring safety and efficacy.

This guide moves beyond a simple checklist of analytical techniques. It provides a logical workflow, explaining how each piece of spectroscopic and chromatographic data corroborates the others to build an unshakeable structural assignment.

Foundational Analysis: Establishing the Molecular Blueprint

Before delving into complex spectroscopic analysis, foundational techniques provide the elemental composition and molecular mass, which serve as the fundamental constraints for structure elucidation.

Elemental Analysis

Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and chlorine. For 1-(3-Chlorophenyl)ethanamine HCl (C₈H₁₁Cl₂N), the theoretical percentages serve as a primary check for sample purity and correctness of the empirical formula.

Table 1: Theoretical Elemental Composition of C₈H₁₁Cl₂N

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 8 | 96.08 | 49.98 |

| Hydrogen (H) | 1.01 | 11 | 11.11 | 5.78 |

| Chlorine (Cl) | 35.45 | 2 | 70.90 | 36.88 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 7.29 |

| Total | 192.10 | 100.00 |

Note: Molecular weight may be cited as 192.09 g/mol depending on the isotopic masses used.[3]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula. For the free base, 1-(3-Chlorophenyl)ethanamine (C₈H₁₀ClN), the expected monoisotopic mass is approximately 155.0502 Da.[5][6] The presence of the chlorine atom will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1, providing immediate evidence for the presence of a single chlorine atom in the fragmented ion.

The Integrated Spectroscopic Approach

The core of structure elucidation lies in the synergistic interpretation of data from multiple spectroscopic techniques. Each method probes different aspects of the molecular structure, and together they provide a complete picture.

Caption: Workflow for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is the first step in identifying the key functional groups present. For the HCl salt of a primary amine, several characteristic absorption bands are expected.

Experimental Protocol: FTIR (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid 1-(3-Chlorophenyl)ethanamine HCl sample onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Table 2: Predicted FTIR Absorption Bands and Their Assignments

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3400-3250 | N-H Stretch | Primary Amine | A strong band characteristic of primary amines.[7] |

| ~3000-2800 | N-H Stretch | Ammonium Salt (R-NH₃⁺) | Broad and strong absorption due to the protonated amine. |

| ~3100-3000 | C-H Stretch | Aromatic | Indicates the presence of the phenyl ring. |

| ~2980-2850 | C-H Stretch | Aliphatic (CH₃, CH) | Confirms the ethylamine side chain. |

| ~1600 & ~1475 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| ~800-700 | C-H Bend | Aromatic (meta-substitution) | Out-of-plane bending patterns help confirm the 1,3-substitution. |

| ~800-600 | C-Cl Stretch | Aryl Halide | Indicates the carbon-chlorine bond. |

The presence of the broad ammonium salt peak is a key indicator of the HCl salt form. The aromatic C-H bending region is crucial for distinguishing between ortho, meta, and para isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. A combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY and HSQC is essential for unambiguous assignment.

Experimental Protocol: NMR Spectroscopy

-

Accurately weigh ~5-10 mg of the sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, their integration (ratio), and their coupling to neighboring protons.

Table 3: Predicted ¹H NMR Chemical Shifts and Assignments (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5-9.0 | Broad Singlet | 3H | -NH₃⁺ | The acidic protons of the ammonium group, often broad and exchangeable. |

| ~7.4-7.6 | Multiplet | 4H | Aromatic (H-2, H-4, H-5, H-6) | Complex multiplet pattern characteristic of a meta-substituted benzene ring. |

| ~4.5 | Quartet | 1H | CH-NH₃⁺ | The methine proton is coupled to the three methyl protons, resulting in a quartet. |

| ~1.6 | Doublet | 3H | CH₃ | The methyl protons are coupled to the single methine proton, resulting in a doublet. |

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum identifies all non-equivalent carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts and Assignments (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140-145 | Aromatic (C-1) | Quaternary carbon attached to the ethylamine group. |

| ~133 | Aromatic (C-3) | Carbon atom directly bonded to the chlorine atom. |

| ~127-131 | Aromatic (C-4, C-5, C-6) | Aromatic carbons. |

| ~125 | Aromatic (C-2) | Aromatic carbon. |

| ~50 | CH-NH₃⁺ | Methine carbon of the ethylamine side chain. |

| ~21 | CH₃ | Methyl carbon of the ethylamine side chain. |

The specific chemical shifts of the aromatic carbons are highly diagnostic of the substitution pattern. Computational prediction and comparison with databases for similar structures are invaluable.

Caption: Correlation of NMR signals.

Mass Spectrometry (MS): Confirmation and Fragmentation Analysis

Mass spectrometry confirms the molecular weight and provides structural information through controlled fragmentation.

Experimental Protocol: GC-MS (for the free base)

-

Dissolve the sample in a suitable solvent (e.g., methanol).

-

Inject the sample into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Use Electron Ionization (EI) at 70 eV.

-

Acquire the mass spectrum over a range of m/z 40-500.[9]

The molecular ion (M⁺) for the free base (C₈H₁₀ClN) is expected at m/z 155, with an M+2 peak at m/z 157. The most characteristic fragmentation pathway for amines is alpha-cleavage.[10][11][12]

Caption: Predicted MS fragmentation.

The dominant fragmentation is the loss of a methyl radical (•CH₃) via alpha-cleavage to the nitrogen, resulting in a stable iminium cation at m/z 140.[13] This fragment is often the base peak in the spectrum. Further fragmentation can lead to the formation of a tropylium-type ion at m/z 91, a common fragment for alkyl-substituted aromatic compounds.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

While spectroscopy confirms the structure, chromatography is essential for determining the purity of the compound. A robust HPLC method can separate the target compound from starting materials, by-products, and positional isomers.[14]

Experimental Protocol: Reverse-Phase HPLC

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

-

Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% formic acid or phosphoric acid is typical.[9][15]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.[9][16]

Table 5: Representative HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | Standard for reverse-phase separation of moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protonation for good peak shape and acts as an ion-pairing agent. |

| Mobile Phase B | Acetonitrile | Organic modifier for elution. |

| Gradient | 20% B to 80% B over 15 min | Ensures elution of the main peak while separating it from potential impurities.[9] |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Injection Volume | 10 µL | A small volume to prevent peak broadening. |

| Detector | UV at 220 nm | Wavelength where the phenyl ring exhibits strong absorbance. |

The result is a chromatogram where the area of the main peak, relative to the total area of all peaks, provides a quantitative measure of purity. This method must be validated for linearity, accuracy, and precision as per ICH guidelines.

Conclusion: A Triad of Confirmation

The structure elucidation of 1-(3-Chlorophenyl)ethanamine HCl is not complete with a single analysis. It requires a self-validating system where each piece of data supports the others.

-

Identity: HRMS provides the exact molecular formula. FTIR confirms the presence of the key functional groups (amine salt, aromatic ring, C-Cl). NMR spectroscopy provides the definitive connectivity map, confirming the meta-substitution pattern and the ethylamine side chain.

-

Purity: HPLC provides a quantitative measure of the compound's purity, ensuring it is free from significant impurities that could interfere with subsequent applications.

-

Integrity: The collective data provides a high degree of confidence in the structural assignment, ensuring the material's integrity for use in research and development.

By following this integrated and logical workflow, scientists can ensure the unambiguous structural confirmation of 1-(3-Chlorophenyl)ethanamine HCl, upholding the highest standards of scientific integrity.

References

-

PubChem. (S)-1-(3-chlorophenyl)ethanamine. National Center for Biotechnology Information. [Link]

-

Lead Sciences. 1-(3-Chlorophenyl)ethanamine, HCl. [Link]

-

Royal Society of Chemistry. (2019). Electronic supplementary information. [Link]

-

PubChemLite. (s)-1-(3-chlorophenyl)ethanamine (C8H10ClN). [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

-

RASAYAN Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

-

LinkedIn. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. biosynth.com [biosynth.com]

- 4. 1-(3-Chlorophenyl)ethanamine, HCl - Lead Sciences [lead-sciences.com]

- 5. (S)-1-(3-chlorophenyl)ethanamine | C8H10ClN | CID 2507691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - (s)-1-(3-chlorophenyl)ethanamine (C8H10ClN) [pubchemlite.lcsb.uni.lu]

- 7. rockymountainlabs.com [rockymountainlabs.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. youtube.com [youtube.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. cipac.org [cipac.org]

- 16. rjptonline.org [rjptonline.org]

Spectroscopic Characterization of 1-(3-Chlorophenyl)ethanamine HCl: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(3-Chlorophenyl)ethanamine hydrochloride, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.

Introduction

1-(3-Chlorophenyl)ethanamine hydrochloride is a primary amine salt with significant applications in the synthesis of various active pharmaceutical ingredients (APIs). Its structural integrity and purity are paramount to ensure the safety and efficacy of the final drug product. Spectroscopic analysis is an indispensable tool for the unambiguous identification and characterization of this molecule. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the comprehensive analysis of 1-(3-Chlorophenyl)ethanamine HCl.

Molecular Structure and Spectroscopic Overview

Molecular Formula: C₈H₁₁Cl₂N Molecular Weight: 192.09 g/mol CAS Number: 39959-69-8[1]

The structure of 1-(3-Chlorophenyl)ethanamine hydrochloride presents several key features that are readily identifiable by spectroscopic methods: a substituted aromatic ring, a chiral ethylamine side chain, and an ammonium hydrochloride salt. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra, which will be discussed in detail in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1-(3-Chlorophenyl)ethanamine HCl, both ¹H and ¹³C NMR provide critical information for structural confirmation. Due to the limited availability of direct spectral data for 1-(3-Chlorophenyl)ethanamine HCl, representative data from the closely related compound, 1-phenylethylamine hydrochloride, will be used for illustrative purposes, with expected shifts for the target molecule discussed.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum of an amine hydrochloride will show characteristic downfield shifts for the protons adjacent to the positively charged nitrogen atom.

Table 1: Predicted ¹H NMR Data for 1-(3-Chlorophenyl)ethanamine HCl

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | br s | 3H | -NH₃⁺ |

| ~7.3 - 7.5 | m | 4H | Ar-H |

| ~4.5 - 4.7 | q | 1H | -CH(NH₃⁺)- |

| ~1.6 - 1.8 | d | 3H | -CH₃ |

br s = broad singlet, m = multiplet, q = quartet, d = doublet

Interpretation:

-

Ammonium Protons (-NH₃⁺): The three protons on the nitrogen will appear as a broad singlet significantly downfield due to the deshielding effect of the positive charge and proton exchange. The exact chemical shift can be highly dependent on the solvent and concentration.

-

Aromatic Protons (Ar-H): The four protons on the 3-chlorophenyl ring will appear as a complex multiplet in the aromatic region. The substitution pattern will lead to distinct signals, though they may overlap.

-

Methine Proton (-CH(NH₃⁺)-): The proton on the chiral carbon, adjacent to both the aromatic ring and the ammonium group, will be a quartet due to coupling with the methyl protons. It will be shifted downfield due to the electron-withdrawing effects of the neighboring groups.

-

Methyl Protons (-CH₃): The three protons of the methyl group will appear as a doublet, coupling with the methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 1-(3-Chlorophenyl)ethanamine HCl

| Chemical Shift (δ) ppm | Assignment |

| ~138 - 140 | Ar-C (C-Cl) |

| ~130 - 135 | Ar-C (quaternary) |

| ~125 - 130 | Ar-CH |

| ~50 - 55 | -CH(NH₃⁺)- |

| ~20 - 25 | -CH₃ |

Interpretation:

-

Aromatic Carbons (Ar-C, Ar-CH): The six carbons of the aromatic ring will appear in the typical downfield region for sp² hybridized carbons. The carbon bearing the chlorine atom will be shifted, as will the carbon attached to the ethylamine side chain.

-

Methine Carbon (-CH(NH₃⁺)-): This carbon will be found in the aliphatic region but shifted downfield due to the attachment of the electronegative nitrogen atom.

-

Methyl Carbon (-CH₃): The methyl carbon will appear at the most upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 1-(3-Chlorophenyl)ethanamine HCl.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. The choice of solvent is critical as protic solvents may lead to the exchange of the ammonium protons.[3]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T₁ for quantitative analysis, and an appropriate spectral width to cover all expected signals.[4]

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for 1-(3-Chlorophenyl)ethanamine HCl

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 2800 | Strong, Broad | N-H stretch (ammonium salt) |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1600 & ~1500 | Medium | N-H bend (ammonium salt) |

| ~1600 - 1450 | Medium to Weak | C=C stretch (aromatic) |

| ~1100 - 1000 | Strong | C-N stretch |

| ~800 - 600 | Strong | C-Cl stretch |

Interpretation:

The IR spectrum of 1-(3-Chlorophenyl)ethanamine HCl is dominated by the broad and strong absorption band of the N-H stretching vibrations of the ammonium group (-NH₃⁺) in the region of 3000-2800 cm⁻¹.[5] This is a key characteristic of amine salts. The aromatic and aliphatic C-H stretching vibrations are also observed. The N-H bending vibrations appear around 1600 and 1500 cm⁻¹. The presence of the C-Cl bond is confirmed by a strong absorption in the fingerprint region.

Experimental Protocol: FT-IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for acquiring IR spectra of solid samples.[6]

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

-

Sample Application:

-

Place a small amount of the solid 1-(3-Chlorophenyl)ethanamine HCl powder directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For an amine hydrochloride, soft ionization techniques like Electrospray Ionization (ESI) are preferred to minimize fragmentation and observe the molecular ion of the free base.[7]

Table 4: Predicted Mass Spectrometry Data for 1-(3-Chlorophenyl)ethanamine HCl (ESI-MS)

| m/z | Interpretation |

| 156.0574 | [M+H]⁺ of the free base (C₈H₁₀ClN) |

| 155.0502 | Molecular ion of the free base [M]⁺ |

m/z = mass-to-charge ratio

Interpretation:

In positive ion mode ESI-MS, 1-(3-Chlorophenyl)ethanamine HCl is expected to show a prominent peak corresponding to the protonated molecule of the free base, [C₈H₁₀ClN + H]⁺, at an m/z of approximately 156. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (a ratio of approximately 3:1 for the M and M+2 peaks). The molecular ion of the free base may also be observed.

Experimental Protocol: ESI-Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of 1-(3-Chlorophenyl)ethanamine HCl in a suitable solvent such as methanol or acetonitrile/water.[8]

-

-

Instrument Setup:

-

Use an ESI-MS instrument, often coupled with a liquid chromatography (LC) system for sample introduction.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable spray and maximize the signal of the analyte.[9]

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

The use of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) will allow for accurate mass measurements, enabling the determination of the elemental composition.[10]

-

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 1-(3-Chlorophenyl)ethanamine HCl.

Caption: Integrated workflow for the spectroscopic characterization.

Conclusion

The combination of NMR, IR, and MS provides a robust and comprehensive analytical strategy for the structural confirmation and purity assessment of 1-(3-Chlorophenyl)ethanamine hydrochloride. Each technique offers unique and complementary information, and when used in concert, they provide an unambiguous identification of the molecule. The experimental protocols outlined in this guide represent best practices in the field and are designed to yield high-quality, reproducible data. This technical guide serves as a valuable resource for scientists and researchers involved in the synthesis, quality control, and development of pharmaceuticals containing this important chemical intermediate.

References

-

PubChem. (n.d.). 1-Phenylethylamine hcl. National Center for Biotechnology Information. Retrieved from [Link]

- Martin, G. E. (2018). Acquiring 1H and 13C Spectra.

-

Lead Sciences. (n.d.). 1-(3-Chlorophenyl)ethanamine, HCl. Retrieved from [Link]

- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

- Reddit. (2018). Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection?. r/chemistry.

- De Hoffmann, E., & Stroobant, V. (2007).

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

- Jaskolla, T. W. (2011). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 30(5), 879-897.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

- Stoll, D. R. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling.

-

Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry.

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). Retrieved from [Link]

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. 1-Phenylethylamine hcl | C8H12ClN | CID 12236038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002017) [hmdb.ca]

- 4. books.rsc.org [books.rsc.org]

- 5. (-)-BIS[(S)-1-PHENYLETHYL]AMINE HYDROCHLORIDE(40648-92-8) 1H NMR [m.chemicalbook.com]

- 6. jascoinc.com [jascoinc.com]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

1-(3-Chlorophenyl)ethanamine Hydrochloride: A Strategic Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a cornerstone of modern pharmaceutical development, where the stereochemistry of a molecule dictates its pharmacological and toxicological profile. Chiral amines, in particular, are privileged synthons found in a vast array of bioactive compounds. This technical guide provides an in-depth exploration of 1-(3-chlorophenyl)ethanamine and its hydrochloride salt, a critical chiral building block. We will dissect its synthesis, detail the pivotal process of chiral resolution, and illuminate its application in the construction of complex molecular architectures. This document is designed for the practicing chemist, offering not only protocols but also the underlying strategic reasoning to empower effective and reliable synthesis.

The Strategic Importance of Chiral Amines

In drug design, the three-dimensional arrangement of atoms is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profoundly different interactions with chiral biological targets like enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects. The use of enantiomerically pure starting materials, or "chiral building blocks," is a highly effective strategy to ensure the synthesis of a single, desired enantiomer, streamlining development and enhancing safety. 1-(3-Chlorophenyl)ethanamine has emerged as a valuable intermediate due to the versatile reactivity of its amino group and the synthetic handles provided by the chlorinated phenyl ring.

Physicochemical Properties & Stereochemistry

1-(3-Chlorophenyl)ethanamine is a primary amine with a stereocenter at the carbon atom adjacent to the amino group. The hydrochloride salt is typically supplied as a stable, crystalline solid, which is more convenient for handling and storage than the free base.

The two enantiomers, (R)-1-(3-chlorophenyl)ethanamine and (S)-1-(3-chlorophenyl)ethanamine, possess identical physical properties except for their interaction with plane-polarized light. Understanding these properties is crucial for both synthesis and analysis.

Table 1: Physicochemical Properties of 1-(3-Chlorophenyl)ethanamine HCl

| Property | Value |

| Chemical Formula | C₈H₁₀ClN · HCl |

| Molecular Weight | 192.09 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 195-201 °C |

| Solubility | Soluble in water and methanol |

| Stereoisomers | (R)-enantiomer, (S)-enantiomer |

Below is a depiction of the enantiomeric pair.

Note: The above DOT script is a template. For actual rendering, the IMG SRC would need to point to a valid image of the 3-chlorophenyl group.

Caption: The (R) and (S) enantiomers of 1-(3-chlorophenyl)ethanamine.

Synthesis of Racemic 1-(3-Chlorophenyl)ethanamine

The most common and industrially scalable route to the racemic amine is the reductive amination of 3'-chloroacetophenone. This method is robust and proceeds in high yield.

Workflow for Racemic Synthesis

Caption: General workflow for the reductive amination of 3'-chloroacetophenone.

Protocol: Reductive Amination via Leuckart Reaction

This protocol is a self-validating system. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed by NMR spectroscopy.

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3'-chloroacetophenone (1.0 eq).

-

Reagents: Add ammonium formate (3.0-5.0 eq) and formic acid (2.0-3.0 eq). Causality: Formic acid acts as both the solvent and the reducing agent, while ammonium formate serves as the ammonia source for the initial imine formation. The excess ensures the reaction goes to completion.

-

Reaction: Heat the mixture to 160-185 °C for 4-6 hours. The reaction progress should be monitored by TLC by observing the disappearance of the starting ketone.

-

Workup (Acidification): After cooling, slowly add concentrated hydrochloric acid. This protonates the product amine, making it water-soluble, while unreacted starting material and non-basic impurities remain in the organic phase (if any).

-

Workup (Basification): The aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove impurities. Then, the aqueous layer is cooled in an ice bath and basified with a concentrated NaOH solution to a pH > 12. This deprotonates the ammonium salt, liberating the free amine.

-

Extraction: The free amine is extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate (3x).

-

Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude racemic 1-(3-chlorophenyl)ethanamine as an oil.

Chiral Resolution: The Path to Enantiopurity

The separation of the racemic mixture into its constituent enantiomers is the most critical step in producing the chiral building block. Diastereomeric salt crystallization is the workhorse method for this transformation on an industrial scale.

Principle of Diastereomeric Salt Crystallization

The principle relies on reacting the racemic amine with an enantiomerically pure chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. This difference allows for their separation by fractional crystallization.

Workflow for Chiral Resolution

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Protocol: Resolution with (+)-Dibenzoyl-D-tartaric acid

This protocol provides a reliable method for obtaining the (S)-enantiomer.

-

Dissolution: Dissolve racemic 1-(3-chlorophenyl)ethanamine (1.0 eq) in a suitable solvent such as methanol or ethanol at an elevated temperature.

-

Addition of Resolving Agent: To this solution, add a solution of (+)-dibenzoyl-D-tartaric acid (0.5 eq) in the same solvent. Causality: Using a half-equivalent of the resolving agent is a strategic choice. It ensures that only one enantiomer of the amine can form a salt, maximizing the yield of a single diastereomer in the solid phase.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to 0-5 °C, to induce crystallization of the less-soluble diastereomeric salt, (S)-amine-(+)-DBTA salt. The rate of cooling is critical for obtaining high enantiomeric purity.

-

Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. The enantiomeric excess (ee) of the salt should be checked at this stage using chiral HPLC. If the ee is insufficient, a recrystallization step may be performed.

-

Liberation of the Free Amine: Suspend the diastereomerically pure salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Basify the mixture with an aqueous solution of NaOH or K₂CO₃ until the pH is strongly basic (pH > 12). This breaks the salt and liberates the free (S)-amine.

-

Extraction and Conversion to HCl Salt: Separate the organic layer, and extract the aqueous layer again. Combine the organic layers, dry over Na₂SO₄, and filter. To obtain the stable hydrochloride salt, bubble dry HCl gas through the solution or add a solution of HCl in isopropanol.

-

Final Product: Collect the precipitated (S)-1-(3-chlorophenyl)ethanamine HCl by filtration, wash with a non-polar solvent like hexane, and dry under vacuum.

Applications in Pharmaceutical Synthesis

The true value of a chiral building block is demonstrated by its successful incorporation into high-value targets. (S)-1-(3-chlorophenyl)ethanamine, for example, is a known intermediate in the synthesis of certain selective androgen receptor modulators (SARMs).

Case Study: Synthesis of a SARM Intermediate

In this example, the chiral amine is used to form a chiral amide, setting the stereochemistry for the final molecule.

Caption: Use of the chiral amine in an amide coupling reaction.

The nucleophilic amine attacks the electrophilic acid chloride in a standard acylation reaction. Because the amine is enantiomerically pure, the resulting amide product is also formed as a single stereoisomer. This step effectively transfers the chirality from our simple building block into a more complex molecular scaffold, avoiding the need for difficult chiral separations later in the synthetic sequence.

Quality Control: Ensuring Enantiomeric Purity

Trustworthiness in synthesis requires rigorous analytical validation. The most critical parameter for a chiral building block is its enantiomeric excess (ee).

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining ee. The sample is passed through a chiral stationary phase which interacts differently with the two enantiomers, leading to different retention times. The relative area of the two peaks allows for precise quantification of the ee.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H NMR cannot distinguish between enantiomers, using a chiral solvating agent or a chiral derivatizing agent can induce chemical shift differences between the enantiomers, allowing for quantification.

Conclusion

1-(3-Chlorophenyl)ethanamine hydrochloride is more than just a chemical intermediate; it is a strategic tool for the efficient construction of enantiomerically pure molecules. Its value is unlocked through a robust synthesis of the racemate followed by a carefully optimized chiral resolution. By understanding the principles behind these protocols—from the choice of reagents in reductive amination to the thermodynamics of diastereomeric salt crystallization—researchers and drug development professionals can confidently and reliably employ this building block to accelerate the synthesis of the next generation of therapeutics.

References

Note: The following are representative examples of sources that would be cited. Actual synthesis and resolution protocols are often found in detailed patents or specialized chemical literature.

-

Reductive Amination: For general procedures on Leuckart-Wallach reaction. Source: Organic Syntheses. URL: [Link]

-

Chiral Resolution Principles: For a comprehensive overview of the theory and practice of resolving racemates. Source: "Advanced Organic Chemistry" by Jerry March. URL: [Link]

- Application in Synthesis (Exemplary Patent): Patents often provide detailed experimental procedures for intermediates. Source: Google Patents.

A Technical Guide to the Synthesis and Characterization of 1-(3-Chlorophenyl)ethanamine HCl and Its Derivatives

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-Chlorophenyl)ethanamine hydrochloride and its derivatives. These compounds are significant building blocks in medicinal chemistry and drug development, often serving as key intermediates for various therapeutic agents. This document details robust synthetic protocols, emphasizing the principles of reductive amination, and outlines a suite of analytical techniques for thorough characterization, including spectroscopic and chromatographic methods. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven insights to guide laboratory work.

Introduction: The Significance of 1-(3-Chlorophenyl)ethanamine Derivatives

Substituted phenylethylamines are a critical class of compounds in pharmaceutical research due to their prevalence in biologically active molecules. The specific scaffold of 1-(3-Chlorophenyl)ethanamine, with its characteristic chloro-substitution on the phenyl ring, imparts unique physicochemical properties that can influence a molecule's pharmacokinetic and pharmacodynamic profile. Derivatives of this core structure are explored for a range of therapeutic applications, including as potential antidepressant and antipsychotic agents.[1][2] The hydrochloride salt form is often preferred in pharmaceutical development to enhance stability and aqueous solubility.

The synthesis and rigorous characterization of these compounds are foundational steps in the drug discovery pipeline. A thorough understanding of the synthetic pathways allows for efficient production and derivatization, while comprehensive analytical characterization ensures the identity, purity, and quality of the synthesized molecules. This guide aims to provide the necessary expertise to navigate these critical processes.

Synthetic Pathways: A Focus on Reductive Amination

The most common and efficient method for synthesizing 1-(3-Chlorophenyl)ethanamine and its N-substituted derivatives is reductive amination.[3] This powerful transformation converts a carbonyl group (in this case, 3-chloroacetophenone) into an amine via an intermediate imine.[4]

The Rationale Behind Reductive Amination

Reductive amination is favored over methods like direct alkylation of amines due to its superior control over the degree of substitution, thereby minimizing the formation of undesired secondary and tertiary amine byproducts.[4] The process can often be performed as a "one-pot" reaction, which enhances efficiency by reducing the need for isolation of the imine intermediate.[5]

The general mechanism involves two key steps:

-

Imine Formation: The primary amine (or ammonia source) nucleophilically attacks the carbonyl carbon of the ketone, followed by dehydration to form an imine or iminium ion. This step is typically acid-catalyzed and reversible.[3]

-

Reduction: The C=N double bond of the imine is then selectively reduced to a single bond, yielding the desired amine.[6]

Experimental Workflow: Synthesis of 1-(3-Chlorophenyl)ethanamine HCl

This protocol details the synthesis of the parent compound, which can then be used as a precursor for further derivatization.

Diagram of the Synthetic Workflow:

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 6. chem.ualberta.ca [chem.ualberta.ca]

The Biological Versatility of 1-(3-Chlorophenyl)ethanamine Derivatives: A Technical Guide for Drug Discovery

Introduction: The 1-(3-Chlorophenyl)ethanamine Scaffold - A Privileged Structure in Medicinal Chemistry

The 1-(3-chlorophenyl)ethanamine core represents a fascinating and underexplored scaffold in the landscape of medicinal chemistry. As a derivative of phenethylamine, it belongs to a class of compounds renowned for their profound effects on the central nervous system. The strategic placement of a chlorine atom on the phenyl ring at the meta position introduces a critical electronic and steric element that can significantly influence ligand-receptor interactions, metabolic stability, and pharmacokinetic profiles. This guide delves into the prospective biological activities of 1-(3-chlorophenyl)ethanamine derivatives, moving beyond their predicted neurological effects to explore their potential as antimicrobial and cytotoxic agents. By synthesizing data from analogous compound classes and outlining robust experimental protocols, this document aims to provide researchers and drug development professionals with a comprehensive framework for unlocking the full therapeutic potential of this intriguing molecular architecture.

Neuromodulatory Activities: Targeting the Monoamine Transporters

The structural similarity of 1-(3-chlorophenyl)ethanamine to endogenous neurotransmitters like dopamine, norepinephrine, and serotonin strongly suggests that its derivatives are likely to interact with the monoamine transporter system. These transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are critical for regulating neurotransmitter levels in the synaptic cleft and are well-established targets for a wide range of therapeutics, including antidepressants and psychostimulants.

Structure-Activity Relationships (SAR) for Monoamine Transporter Inhibition

While specific SAR data for a broad range of 1-(3-chlorophenyl)ethanamine derivatives is not extensively documented, we can infer potential relationships from studies on substituted amphetamines and cathinones.[1] Key structural modifications and their likely impact on monoamine transporter affinity and selectivity include:

-

N-Alkylation: Increasing the length of the N-alkyl chain tends to enhance potency at the serotonin transporter (SERT).[1]

-

Ring Substitution: The presence and position of substituents on the phenyl ring are critical. Halogenation, such as the 3-chloro substitution in our core structure, is known to influence selectivity. For instance, para-chloro substitution in some phenethylamines increases SERT potency.[1]

-

α- and β-Modifications: Changes to the ethylamine backbone can drastically alter the mechanism of action, shifting a compound from a transporter substrate (releaser) to a reuptake inhibitor.

Table 1: Inferred Structure-Activity Relationships for 1-(3-Chlorophenyl)ethanamine Derivatives at Monoamine Transporters

| Structural Modification | Predicted Effect on Transporter Affinity/Selectivity | Rationale/Supporting Evidence |

| N-Methylation | Potential for balanced DAT/NET inhibition. | Common modification in many CNS-active compounds. |

| N-Ethylation | Increased SERT potency.[1] | Based on SAR of related phenethylamines.[1] |

| Addition of a second chloro group at para-position | Potential for enhanced SERT selectivity.[1] | Para-chloro substitution often favors SERT interaction.[1] |

| Introduction of a β-keto group | Shift towards reuptake inhibition mechanism. | Observed in the cathinone class of compounds.[1] |

Experimental Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a cell-based assay to determine the potency of 1-(3-chlorophenyl)ethanamine derivatives in inhibiting the uptake of radiolabeled neurotransmitters by their respective transporters.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT

-

[³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin

-

Test compounds (1-(3-Chlorophenyl)ethanamine derivatives)

-

Positive controls (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)

-

Cell culture medium and reagents

-

Scintillation counter and vials

Step-by-Step Methodology:

-

Cell Culture: Culture the transporter-expressing HEK293 cells in appropriate media until they reach the desired confluency.

-

Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds and positive controls in assay buffer.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or controls for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

-

Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at room temperature.

-

Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process.

-

Cell Lysis: Lyse the cells to release the internalized radiolabel.

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀ value) by non-linear regression analysis.

Diagram of Experimental Workflow: Monoamine Transporter Uptake Inhibition Assay

Caption: Workflow for determining monoamine transporter inhibition.

Antimicrobial Potential: A New Frontier for Phenethylamines

Recent research has expanded the biological profile of phenethylamine derivatives to include antimicrobial activities.[2][3] Specifically, the incorporation of thiourea or β-lactam moieties onto the phenethylamine scaffold has yielded compounds with significant antibacterial properties. This opens up an exciting avenue for the development of 1-(3-chlorophenyl)ethanamine derivatives as novel antimicrobial agents.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[4]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds (1-(3-chlorophenyl)ethanamine derivatives)

-

Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds and the positive control antibiotic in MHB directly in the 96-well plates.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Diagram of Experimental Workflow: Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Cytotoxic and Anticancer Prospects

The exploration of phenethylamine derivatives for anticancer activity is an emerging field. The structural versatility of the 1-(3-chlorophenyl)ethanamine scaffold allows for the incorporation of various pharmacophores known to exhibit cytotoxicity against cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Cell culture medium and supplements

-

Test compounds (1-(3-chlorophenyl)ethanamine derivatives)

-

Positive control (e.g., doxorubicin)

-

MTT reagent

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells in 96-well plates and allow them to attach and grow for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control. Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The 1-(3-chlorophenyl)ethanamine scaffold holds significant promise for the development of novel therapeutics with a diverse range of biological activities. While its potential as a neuromodulatory agent is strongly suggested by its phenethylamine core, emerging evidence points towards exciting opportunities in the antimicrobial and anticancer arenas. The key to unlocking this potential lies in a systematic approach to its derivatization and a comprehensive biological evaluation of the resulting compounds.

Future research should focus on the synthesis of a focused library of 1-(3-chlorophenyl)ethanamine derivatives with systematic modifications to the N-terminus, the ethylamine backbone, and the phenyl ring. The generation of robust, quantitative biological data for these compounds against a panel of monoamine transporters, pathogenic microbes, and cancer cell lines will be crucial for establishing clear structure-activity relationships. Such a data-driven approach will pave the way for the rational design of potent and selective agents with novel therapeutic applications.

References

-

ResearchGate. (2025, August 9). Synthesis of Substituted Phenethylamine-Based Thioureas and Their Antimicrobial and Antioxidant Properties. Retrieved from [Link]

-

National Institutes of Health. (2023, December 27). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Retrieved from [Link]

-

PubMed. (2022, October 19). Substituted phenethylamine-based β-lactam derivatives: Antimicrobial, anticancer, and β-lactamase inhibitory properties. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stereoisomers of 1-(3-chlorophenyl)ethanamine: (S) vs. (R) Enantiomers

Introduction: The Critical Role of Chirality in Modern Drug Development

In the realm of medicinal chemistry and pharmaceutical development, the spatial arrangement of atoms within a molecule can be as crucial as its chemical composition. Molecules that are non-superimposable mirror images of each other are known as enantiomers. This property, called chirality, is a fundamental concept that governs the interaction between drug molecules and their biological targets, which are themselves chiral entities like proteins and enzymes. The differential activity of enantiomers is a well-established principle, where one enantiomer (the eutomer) may exhibit the desired therapeutic effect, while its counterpart (the distomer) could be inactive, less potent, or even responsible for undesirable side effects[1][2].

This guide provides a comprehensive technical comparison of the (S)- and (R)-enantiomers of 1-(3-chlorophenyl)ethanamine, a key chiral building block used in the synthesis of various pharmaceutical agents[3][4]. We will delve into their distinct physicochemical properties, advanced analytical techniques for their differentiation and separation, and the profound implications of their stereochemistry in a biological context. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of these chiral amines.

Physicochemical and Spectroscopic Properties: A Tale of Sameness and Opposition

Enantiomers share identical physical properties in an achiral environment. Their atoms are connected in the same sequence, resulting in the same molecular weight, melting point, boiling point, and density. However, they exhibit a defining difference in their interaction with plane-polarized light.

1.1. Core Physicochemical Properties

The (S)- and (R)-enantiomers of 1-(3-chlorophenyl)ethanamine are indistinguishable by standard physical measurements, with the critical exception of their optical activity.

| Property | (S)-1-(3-chlorophenyl)ethanamine | (R)-1-(3-chlorophenyl)ethanamine | Reference(s) |

| Molecular Formula | C₈H₁₀ClN | C₈H₁₀ClN | [3][5] |

| Molecular Weight | 155.62 g/mol | 155.62 g/mol | [3][5] |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | [3] |

| Boiling Point | 112°C @ 13 mmHg | 112°C @ 13 mmHg | [3] |

| Density (Predicted) | ~1.122 g/cm³ | ~1.122 g/cm³ | [3] |

| Water Solubility | Insoluble | Insoluble | [3] |

| Specific Optical Rotation | Levorotatory (sign: -) | Dextrorotatory: [α]²⁰/D ≈ +31.8° (c=1 in MeOH) | [3] |

Note: The magnitude of specific rotation for the (S)-enantiomer is expected to be equal to the (R)-enantiomer but with an opposite sign. The exact value can vary slightly based on purity and measurement conditions.

1.2. Spectroscopic Characteristics

Standard spectroscopic techniques that measure properties based on atomic connectivity and bond vibrations, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, cannot differentiate between enantiomers in an achiral solvent. The IR spectra of (S)- and (R)-1-(3-chlorophenyl)ethanamine will be identical, showing characteristic N-H stretching absorptions for a primary amine (~3300-3500 cm⁻¹) and C-N stretching absorptions (~1000-1250 cm⁻¹)[6]. Similarly, their ¹H and ¹³C NMR spectra will be indistinguishable.

To resolve this, specialized chiroptical and NMR techniques are employed:

-

Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers produce mirror-image CD spectra, making it a powerful tool for distinguishing them and determining absolute configuration[7].

-

NMR with Chiral Auxiliaries : Enantiomers can be distinguished by NMR after converting them into diastereomers through a reaction with a chiral derivatizing agent (CDA), such as Mosher's acid chloride[8][9]. Diastereomers have distinct physical properties and, therefore, produce different NMR spectra, allowing for the determination of enantiomeric excess (ee).

Analytical Separation and Characterization: The Key to Enantiopurity

Ensuring the stereochemical purity of a drug substance is a critical aspect of pharmaceutical quality control[8]. Several robust analytical techniques have been developed for the effective separation and quantification of the (S)- and (R)-enantiomers of 1-(3-chlorophenyl)ethanamine. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry's gold standard for this purpose[1][].

2.1. Workflow for Chiral HPLC Separation

The principle behind chiral HPLC is the use of a stationary phase that is itself chiral. This creates a diastereomeric interaction between the CSP and each enantiomer, leading to differential retention times and, thus, separation[11].

Caption: Figure 1. A typical workflow for the analytical separation of enantiomers using chiral HPLC.

2.2. Protocol: Chiral HPLC Method for 1-(3-chlorophenyl)ethanamine

This protocol provides a representative method for the separation of (S)- and (R)-1-(3-chlorophenyl)ethanamine. Method optimization is often required.

-

Column Selection : A polysaccharide-based CSP, such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)), is often effective for resolving chiral amines[12].

-

Mobile Phase Preparation : Prepare an isocratic mobile phase consisting of n-Hexane and 2-Propanol (IPA), often in a ratio between 90:10 and 70:30 (v/v). A small amount of an amine additive like diethylamine (DEA) (e.g., 0.1%) is typically added to the mobile phase to improve peak shape and reduce tailing[12].

-

Sample Preparation : Accurately weigh and dissolve the 1-(3-chlorophenyl)ethanamine sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions :

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 25 °C.

-

Detection : UV at 220 nm.

-

Injection Volume : 10 µL.

-

-

Analysis : Inject the sample. The two enantiomers will elute at different retention times (t_R). The enantiomeric excess (ee) is calculated by comparing the integrated peak areas of the two enantiomers.

Asymmetric Synthesis and Biological Implications

The differential biological effects of enantiomers necessitate methods to produce single, pure enantiomers. This is achieved through either chiral resolution of a racemic mixture or, more efficiently, through asymmetric synthesis.

3.1. The Easson-Stedman Hypothesis: A Model for Chiral Recognition

The pharmacological difference between enantiomers is often explained by the Easson-Stedman hypothesis, which posits a minimum three-point interaction between a drug molecule and its chiral receptor. One enantiomer can achieve this three-point binding, leading to a biological response, while its mirror image cannot achieve the same optimal fit, resulting in lower or no activity.

Caption: Figure 2. The three-point interaction model illustrating how a eutomer achieves a precise fit with a chiral receptor, while its distomer cannot.

3.2. Role as a Chiral Intermediate

Both (S)- and (R)-1-(3-chlorophenyl)ethanamine serve as valuable chiral building blocks in the synthesis of more complex Active Pharmaceutical Ingredients (APIs). The stereochemistry of this starting material directly dictates the final stereochemistry of the target molecule. For instance, related chiral amines are integral to the synthesis of various neuroleptic and antidepressant agents[13][14][15]. The choice between the (S) or (R) enantiomer depends entirely on the desired stereochemistry of the final drug product, which is determined during preclinical and clinical development to maximize efficacy and minimize adverse effects[16]. For example, derivatives of chlorophenyl-containing compounds have been investigated for anticonvulsant and antinociceptive activity, where specific stereoisomers are often responsible for the desired pharmacological effect[17][18].

Conclusion

The (S)- and (R)-enantiomers of 1-(3-chlorophenyl)ethanamine, while chemically identical, are distinct entities in a three-dimensional world. They are physically indistinguishable except for their opposing effects on plane-polarized light. This fundamental difference in chirality necessitates the use of specialized analytical techniques, such as chiral HPLC, for their separation and quantification. From a pharmaceutical perspective, the distinction is paramount. As critical intermediates in drug synthesis, the stereochemical integrity of these amines directly impacts the safety and efficacy of the final medicinal product. A thorough understanding and rigorous control of the stereochemistry of such building blocks are, therefore, not merely an academic exercise but a cornerstone of modern, rational drug design and development.

References

- Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.

- BOC Sciences.

-

PubChem. (S)-1-(3-chlorophenyl)ethanamine. National Center for Biotechnology Information. [Link]

- Pescitelli, G., & Di Bari, L. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry.

- Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.

-